N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide
Description
N-(2-bicyclo[221]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide is a complex organic compound characterized by its unique bicyclic and oxazole structures
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)15-11-20-17(22-15)7-6-16(21)19-10-14-9-12-4-5-13(14)8-12/h11-14H,4-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHVEWHNXBHGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCC(=O)NCC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the oxazole ring: This step often involves the cyclization of an appropriate precursor, such as an α-halo ketone, with an amide or nitrile.
Coupling of the two moieties: The final step involves the coupling of the bicyclo[2.2.1]heptane derivative with the oxazole derivative under conditions that promote amide bond formation, such as using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and other complex molecules.
Uniqueness
N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide is unique due to its combination of a bicyclic structure and an oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
